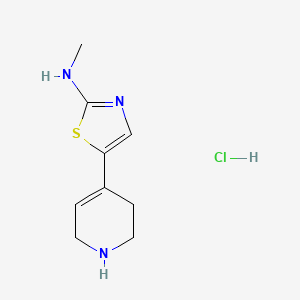
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound with the molecular formula C9H14ClN3S It is known for its unique structure, which includes a thiazole ring and a tetrahydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine dihydrochloride
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine sulfate
Uniqueness
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C9H14ClN3S |
|---|---|
Molekulargewicht |
231.75 g/mol |
IUPAC-Name |
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-10-9-12-6-8(13-9)7-2-4-11-5-3-7;/h2,6,11H,3-5H2,1H3,(H,10,12);1H |
InChI-Schlüssel |
KGXXRKMGQBQWFI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(S1)C2=CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


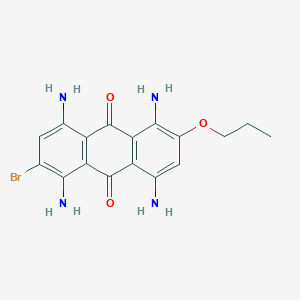

![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)




![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
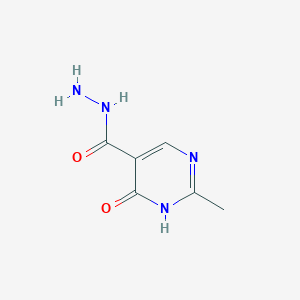
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
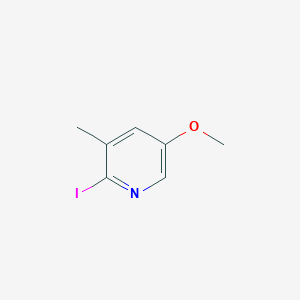

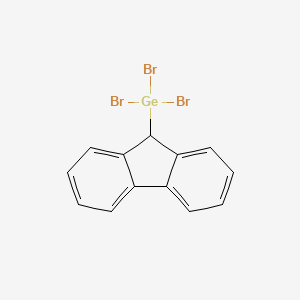
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
